molecular formula C17H19N3OS B5798574 N-[5-(cyclohexen-1-ylmethyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide

N-[5-(cyclohexen-1-ylmethyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide

Cat. No.: B5798574
M. Wt: 313.4 g/mol
InChI Key: HIOMBOFVZIYLKE-UHFFFAOYSA-N
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Description

N-[5-(cyclohexen-1-ylmethyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide is a complex organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a cyclohexenylmethyl group and a phenylacetamide group attached to the thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(cyclohexen-1-ylmethyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Cyclohexenylmethyl Group: The cyclohexenylmethyl group can be introduced via alkylation reactions using cyclohexenylmethyl halides in the presence of a base.

    Attachment of the Phenylacetamide Group: The phenylacetamide group can be attached through acylation reactions using phenylacetyl chloride or phenylacetic acid in the presence of a suitable coupling agent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[5-(cyclohexen-1-ylmethyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert certain functional groups within the molecule to their corresponding reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions depending on the desired substitution.

Major Products Formed

    Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.

    Reduction: Reduced forms of functional groups such as alcohols or amines.

    Substitution: Substituted derivatives with different functional groups replacing the original ones.

Scientific Research Applications

N-[5-(cyclohexen-1-ylmethyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

    Industry: Utilized in the development of new materials, coatings, and other industrial products due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[5-(cyclohexen-1-ylmethyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Affecting Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

N-[5-(cyclohexen-1-ylmethyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide can be compared with other similar compounds, such as:

    N-[5-(cyclohexen-1-ylmethyl)-1,3,4-thiadiazol-2-yl]-N’-phenylurea: Similar structure but with a phenylurea group instead of a phenylacetamide group.

    N-[5-(cyclohexen-1-ylmethyl)-1,3,4-thiadiazol-2-yl]-2-methylpropanamide: Similar structure but with a methylpropanamide group instead of a phenylacetamide group.

Properties

IUPAC Name

N-[5-(cyclohexen-1-ylmethyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3OS/c21-15(11-13-7-3-1-4-8-13)18-17-20-19-16(22-17)12-14-9-5-2-6-10-14/h1,3-4,7-9H,2,5-6,10-12H2,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIOMBOFVZIYLKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CC2=NN=C(S2)NC(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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